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molecular formula C8H8N2O B8668155 2-(Pyrazin-2-yl)but-3-yn-2-ol

2-(Pyrazin-2-yl)but-3-yn-2-ol

Cat. No. B8668155
M. Wt: 148.16 g/mol
InChI Key: IWOPDHMRPATBIB-UHFFFAOYSA-N
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Patent
US08470847B2

Procedure details

A 0.5 M solution of ethynylmagnesium chloride in tetrahydrofuran (31.90 mmol, Aldrich) is diluted with 50 ml of tetrahydrofuran and then cooled to 0° C. 3 g of 1-pyrazin-2-ylethanone (24.56 mmol, Lancaster) are then added in several fractions, and the mixture is stirred at 0° C. for 4 hours. The mixture is cooled once again with an ice bath and a solution of NH4Claq is added slowly. The mixture is extracted twice with ethyl acetate and the organic phases are then combined, dried over sodium sulphate, filtered, and concentrated under vacuum. The oily residue obtained is purified by silica chromatography (elution with a cyclohexane:ethyl acetate gradient, 70:30 to 50:50) and 2.9 g of the expected product are obtained in the form of a yellow oil (yield=80%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
31.9 mmol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)#[CH:2].[N:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12].C(OCC)(=O)C>O1CCCC1>[N:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]([OH:13])([C:1]#[CH:2])[CH3:12]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
31.9 mmol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled once again with an ice bath
ADDITION
Type
ADDITION
Details
a solution of NH4Claq is added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica chromatography (
WASH
Type
WASH
Details
elution with a cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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